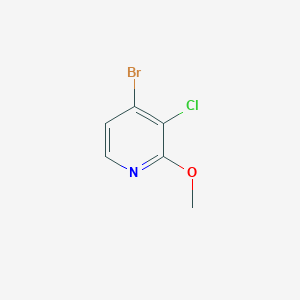![molecular formula C11H18ClNO B3059813 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride CAS No. 1269054-83-2](/img/structure/B3059813.png)
3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride
Übersicht
Beschreibung
“3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride” is a chemical compound with the molecular formula C11H18ClNO . It is also known as MPBH and is used in scientific experiments.
Molecular Structure Analysis
The molecular structure of “3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride” consists of 11 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The average mass is 179.259 Da and the monoisotopic mass is 179.131012 Da .Physical And Chemical Properties Analysis
The physical form of “3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride” is solid . It has a molecular weight of 215.72 .Wissenschaftliche Forschungsanwendungen
Role in Aquatic Environments
Parabens, structurally related to 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride through the benzyl group, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to the continuous introduction into the environment from consumer products. Their presence and transformations in aquatic environments raise concerns about their potential as weak endocrine disrupters, although the health impacts are still debated. Further studies on their stability, persistence, and toxicity are deemed necessary to fully understand their environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Cancer Therapy Potential
The compound 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) showcases the therapeutic potential of compounds structurally related to 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride. FTY720, an immunosuppressant, has demonstrated antitumor efficacy in several cancer models through S1PR-independent mechanisms. This suggests that compounds like 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride could have potential applications in cancer therapy, subject to further research on their specific mechanisms and effects (Zhang, Wang, Ji, Cong, Zhu, & Zhou, 2013).
Flavor Compound Production
Compounds like 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride may find applications in the production of flavor compounds due to their potential to undergo metabolic conversions. Branched aldehydes, important flavor compounds in many food products, are produced and degraded from amino acids through complex metabolic pathways. Understanding the generation pathways of these compounds is crucial for controlling the formation of desired aldehyde levels in food products, suggesting a potential research avenue for related compounds (Smit, Engels, & Smit, 2009).
Environmental Degradation and Toxicity
The study of the degradation and toxicity of environmental contaminants provides insights into the potential environmental impact and safety of chemical compounds like 3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride. Advanced oxidation processes (AOPs) have been employed to treat contaminants, leading to the generation of various by-products. Understanding these degradation pathways and the biotoxicity of the by-products is essential for assessing the environmental impact and safety of related compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
The safety data sheet for a similar compound, 4-Methylbenzyl alcohol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride” with care, using protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methylamino]propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-10-3-5-11(6-4-10)9-12-7-2-8-13;/h3-6,12-13H,2,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPBEOIPVXIOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylbenzyl)amino]-1-propanol hydrochloride | |
CAS RN |
1269054-83-2 | |
| Record name | 1-Propanol, 3-[[(4-methylphenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269054-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















